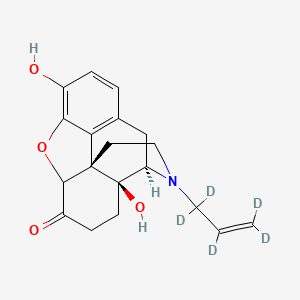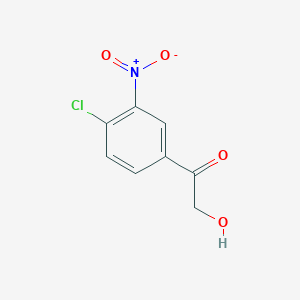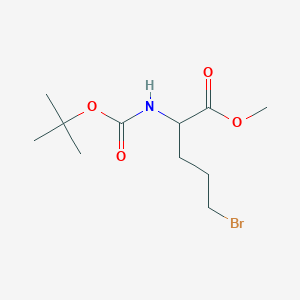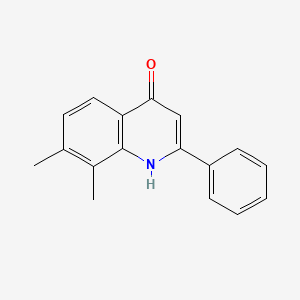
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naloxone-d5 is a deuterated form of naloxone, an opioid antagonist used to counter the effects of opioid overdose. The deuterium atoms in Naloxone-d5 replace hydrogen atoms, making it a stable isotopic label. This compound is primarily used as an analytical standard in mass spectrometry to study the pharmacokinetics of naloxone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-d5 involves the incorporation of deuterium atoms into the naloxone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Naloxone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Naloxone-d5 undergoes various chemical reactions, including:
Oxidation: Naloxone-d5 can be oxidized to form naloxone N-oxide.
Reduction: Reduction reactions can convert naloxone N-oxide back to Naloxone-d5.
Substitution: Deuterium atoms in Naloxone-d5 can be replaced with hydrogen atoms under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen
Major Products Formed
Oxidation: Naloxone N-oxide
Reduction: Naloxone-d5
Substitution: Naloxone (non-deuterated form)
Wissenschaftliche Forschungsanwendungen
Naloxone-d5 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of naloxone.
Biology: Studying the metabolism and pharmacokinetics of naloxone in biological systems.
Medicine: Investigating the efficacy and safety of naloxone in treating opioid overdose.
Industry: Quality control and validation of analytical methods in pharmaceutical production
Wirkmechanismus
Naloxone-d5, like naloxone, acts as a competitive inhibitor of the µ-opioid receptor. It binds to these receptors with high affinity, displacing opioid agonists and reversing their effects. This action rapidly restores normal respiration and consciousness in individuals experiencing opioid overdose .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naloxone: The non-deuterated form of Naloxone-d5, used for the same purpose but without the isotopic labeling.
Naltrexone: Another opioid antagonist with a longer duration of action compared to naloxone.
Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation
Uniqueness of Naloxone-d5
Naloxone-d5’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated naloxone in mass spectrometry, enhancing the accuracy of pharmacokinetic studies .
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(4R,4aS,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17?,18+,19-/m1/s1/i1D2,2D,8D2 |
InChI-Schlüssel |
UZHSEJADLWPNLE-WXNBHMOSSA-N |
Isomerische SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] |
Kanonische SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)









![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)

